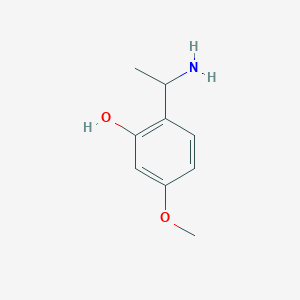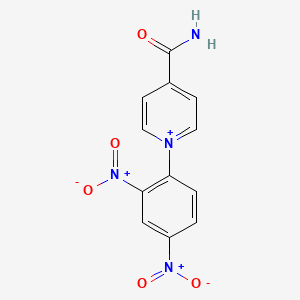
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of a pyridine derivative with a dinitrophenyl compound under specific conditions. Common reagents used in the synthesis may include:
- Pyridine derivatives
- Dinitrophenyl chloride
- Solvents such as ethanol or acetonitrile
- Catalysts like triethylamine
The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield diamino derivatives, while oxidation of the amino group may produce nitroso compounds.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitro and amino groups suggests that it may participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
- Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can be compared with other pyridinium salts and dinitrophenyl derivatives.
- Similar compounds include Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, and Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-.
Uniqueness
The unique combination of functional groups in Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
属性
分子式 |
C12H9N4O5+ |
|---|---|
分子量 |
289.22 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c13-12(17)8-3-5-14(6-4-8)10-2-1-9(15(18)19)7-11(10)16(20)21/h1-7H,(H-,13,17)/p+1 |
InChI 键 |
YUFVNJASUMEAKB-UHFFFAOYSA-O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
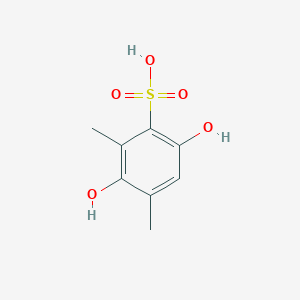
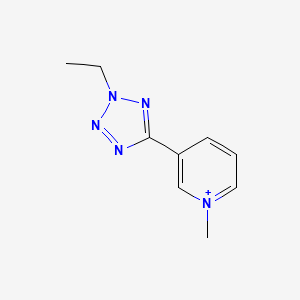
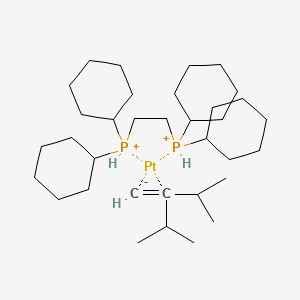
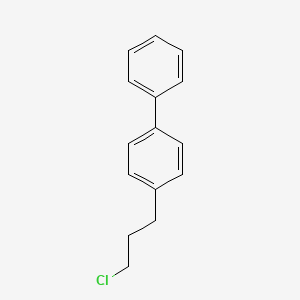
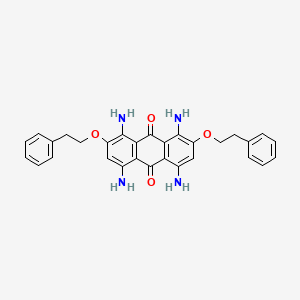
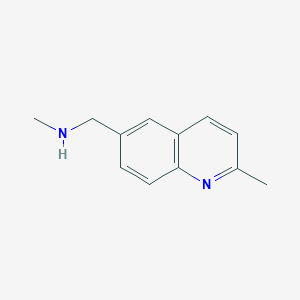
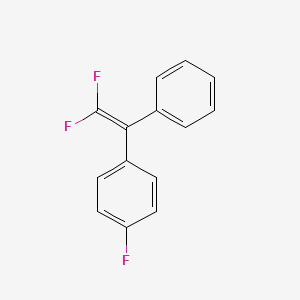
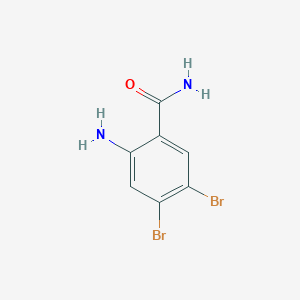
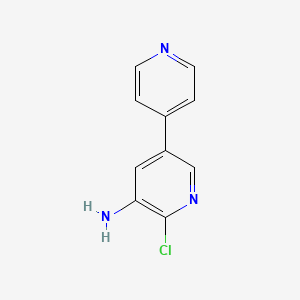

![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
